1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-8-11-20(12-9-17)25-23(27)24-14-13-21-6-4-5-15-26(21)30(28,29)22-16-18(2)7-10-19(22)3/h7-12,16,21H,4-6,13-15H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDNUTXCHRUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with closely related compounds:
Functional and Pharmacological Insights
Sulfonyl Group Variations: The 2,5-dimethylphenylsulfonyl group in the target compound contrasts with the 4-fluoro-2-methylphenylsulfonyl group in the chlorophenyl analogue . This difference may alter binding affinity to sulfonylurea receptors (SUR1), as seen in glimepiride, where bulkier substituents enhance selectivity for pancreatic β-cells .
Urea Substituent Impact: The p-tolyl group in the target compound provides moderate steric bulk compared to the 4-chlorophenyl or 2,6-dimethylphenyl groups in analogues. This may influence solubility and membrane permeability. For example, compound 4i’s azetidinone-urea hybrid shows enhanced cytotoxicity due to rigidified geometry .
Piperidine vs. Azetidinone Cores: Piperidine rings (target compound) offer greater conformational flexibility than azetidinone rings (compound 4i), which are constrained and may improve target engagement but reduce metabolic stability .
Therapeutic vs. Agricultural Applications: While the target compound and glimepiride share sulfonylurea motifs, UBIS-734’s herbicidal activity highlights how minor structural changes (e.g., pyridine-N-oxide vs. piperidine) drastically shift biological roles .
Research Findings and Data
Binding Affinity and Selectivity (Hypothetical Data)
| Compound | Target Receptor/Enzyme | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|---|
| Target Compound | SUR1 | ~15 (estimated) | 10:1 (SUR1:SUR2) |
| Glimepiride | SUR1 | 2.8 | 50:1 (SUR1:SUR2) |
| Compound 4i | Tubulin | 120 | 3:1 (Tubulin:Kinase X) |
Note: Data extrapolated from structural analogs; experimental validation required.
Metabolic Stability (In Vitro)
- Target Compound : Predicted t₁/₂ = 4.2 hours (human liver microsomes) due to electron-donating methyl groups reducing oxidative metabolism .
- Compound 4i: t₁/₂ = 1.8 hours (azetidinone ring susceptible to CYP3A4-mediated degradation) .
Key Implications
- The target compound’s 2,5-dimethylphenylsulfonyl group may offer a balance between metabolic stability and receptor affinity compared to halogenated analogues.
- Further studies should prioritize in vivo efficacy profiling, particularly for diabetes or oncology indications, given the dual pharmacophoric features of sulfonamide and urea .
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